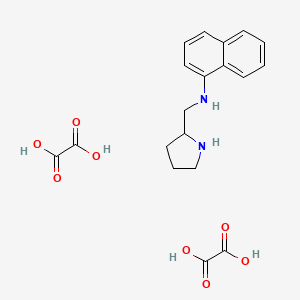

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate

Description

Historical Context of Pyrrolidine-Naphthalene Hybrid Compounds

The development of pyrrolidine-naphthalene hybrid compounds can be traced back to the early investigations of heterocyclic chemistry in the mid-twentieth century, when researchers began systematically exploring the combination of different ring systems to create novel molecular architectures with enhanced biological properties. The historical significance of these hybrid structures emerged from the recognition that both pyrrolidine and naphthalene moieties independently possessed valuable pharmacological attributes that could potentially be combined synergistically.

Pyrrolidine derivatives have a rich history in pharmaceutical chemistry, with their presence documented in numerous natural alkaloids such as nicotine and hygrine, as well as in synthetic drugs including procyclidine and bepridil. The pyrrolidine ring structure forms the basis for the racetam class of compounds, exemplified by piracetam and aniracetam, which have found applications in cognitive enhancement therapies. Furthermore, the amino acids proline and hydroxyproline represent naturally occurring pyrrolidine derivatives that play crucial structural roles in protein chemistry.

The naphthalene framework has similarly demonstrated significant value in medicinal chemistry applications throughout history. As the simplest polycyclic aromatic hydrocarbon, naphthalene and its derivatives have served as building blocks for numerous pharmaceutical agents. The planar, electron-rich nature of the naphthalene system makes it particularly suitable for interactions with biological macromolecules through π-π stacking and hydrophobic interactions. Historical development of naphthalene-based drugs has encompassed various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The strategic combination of pyrrolidine and naphthalene structural elements represents an evolution in rational drug design approaches that emerged during the latter half of the twentieth century. This period witnessed increasing sophistication in understanding structure-activity relationships and the development of systematic approaches to molecular hybridization. Researchers recognized that combining the conformational flexibility and basicity of pyrrolidine with the aromatic characteristics and planarity of naphthalene could yield compounds with unique biological profiles not achievable through either structural element alone.

Early investigations into pyrrolidine-naphthalene hybrids focused primarily on exploring their potential as central nervous system agents, leveraging the known neurological activity of pyrrolidine derivatives and the ability of naphthalene-containing compounds to cross biological membranes effectively. These initial studies laid the groundwork for more comprehensive investigations into the broader therapeutic potential of such hybrid structures, ultimately leading to the systematic exploration of compounds like N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate.

Table 1: Historical Timeline of Pyrrolidine-Naphthalene Hybrid Development

Significance in Modern Heterocyclic Chemistry

The significance of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate and related compounds in modern heterocyclic chemistry extends far beyond their individual therapeutic potential, representing paradigmatic examples of successful molecular hybridization strategies that have become central to contemporary drug discovery efforts. These compounds embody the principles of modern rational drug design, where structural elements from different chemical classes are systematically combined to create novel molecular entities with optimized pharmacological profiles.

Contemporary heterocyclic chemistry has increasingly focused on the development of multitarget-directed drugs that can simultaneously engage multiple biological pathways, an approach particularly relevant for treating complex, multifactorial diseases. Naphthalene-heterocycle hybrids, including pyrrolidine-containing variants, have demonstrated remarkable versatility in this regard, exhibiting activities across diverse therapeutic areas including anticancer, anti-inflammatory, antimicrobial, and neurological applications. This broad spectrum of biological activity reflects the inherent structural diversity and conformational flexibility that characterizes these hybrid molecular architectures.

The synthetic accessibility of pyrrolidine-naphthalene hybrids has been significantly enhanced through the development of modern catalytic methodologies and cascade reaction sequences. Recent advances in organocatalysis and metal-free synthetic approaches have provided efficient pathways for constructing these complex molecular frameworks under mild, environmentally friendly conditions. These methodological improvements have not only reduced the synthetic burden associated with preparing such compounds but have also enabled the exploration of larger chemical space through the systematic variation of substituents and linking patterns.

From a mechanistic perspective, N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate and related compounds provide valuable insights into the molecular basis of biological activity through their interactions with various protein targets. The combination of hydrogen bonding capability through the pyrrolidine nitrogen, hydrophobic interactions via the naphthalene system, and conformational adaptability through the methylene linker creates a versatile binding platform capable of accommodating diverse active site architectures. This structural versatility has made such compounds valuable tools for investigating structure-activity relationships and developing predictive models for drug design.

Table 2: Modern Applications of Pyrrolidine-Naphthalene Hybrids

The computational chemistry applications of these compounds have also contributed significantly to advancing our understanding of molecular recognition and binding affinity prediction. The well-defined structural features of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate make it an excellent model system for validating computational methods and developing improved algorithms for virtual screening and lead optimization. Molecular docking studies have revealed the importance of specific polar and hydrophobic interactions in determining binding affinity and selectivity, providing valuable guidance for rational structure modification strategies.

Furthermore, the role of these compounds in advancing synthetic methodology cannot be understated. The challenge of efficiently constructing the pyrrolidine-naphthalene connectivity has stimulated the development of novel synthetic transformations and catalytic processes that have found broader application in heterocyclic chemistry. Recent innovations in cascade cyclization reactions, metal-free coupling processes, and organocatalytic approaches have emerged from efforts to access these and related molecular architectures.

The analytical chemistry aspects of studying N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate have also contributed to advancing characterization methodologies for complex heterocyclic compounds. The combination of multiple ring systems and ionizable functional groups presents unique challenges for analytical method development, driving innovations in chromatographic separation techniques, mass spectrometric fragmentation analysis, and nuclear magnetic resonance spectroscopic approaches. These analytical advances have broader implications for the pharmaceutical industry, where accurate characterization of complex molecular entities is essential for regulatory approval and quality control.

Properties

IUPAC Name |

oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.2C2H2O4/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13;2*3-1(4)2(5)6/h1-3,5-6,8-9,13,16-17H,4,7,10-11H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLZKQXTIZZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate typically involves the reaction of pyrrolidine with naphthalen-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of oxalic acid to form the dioxalate salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate finds applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate involves its interaction with specific molecular targets. The pyrrolidine ring and naphthalene moiety interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.

Comparison with Similar Compounds

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine Dioxalate

- Structural Difference : The amine group is attached to the second position of the naphthalene ring instead of the first.

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine Oxalate

- Structural Difference : Contains a single oxalate counterion instead of dioxalate.

- Impact : Lower molecular weight and improved solubility in polar solvents, but reduced stability due to weaker ionic interactions .

Functional Group Modifications

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline Dioxalate

- Structural Difference : Replaces naphthalene with a 4-bromophenyl group .

- Impact : Enhanced electrophilicity due to the bromine substituent, improving reactivity in nucleophilic substitution reactions. However, reduced aromatic stacking capacity limits biological target engagement compared to naphthalene derivatives .

N-[(Oxiran-2-yl)methyl]naphthalen-1-amine

- Structural Difference : Incorporates a reactive epoxide ring instead of pyrrolidine.

- Impact : The epoxide enables covalent binding to biomolecules (e.g., enzymes, DNA), making it a potent alkylating agent but introducing higher toxicity risks .

Key Observations :

- The dioxalate salt enhances stability but reduces aqueous solubility compared to oxalate analogs.

- Naphthalen-1-amine derivatives generally show higher anticancer potency than naphthalen-2-amine isomers due to optimized aromatic interactions .

- Epoxide-containing analogs exhibit higher cytotoxicity but lower selectivity, limiting therapeutic utility .

Crystallographic and Physicochemical Properties

Notes:

Biological Activity

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate (CAS No. 1177290-60-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is characterized by its naphthalene core substituted with a pyrrolidine moiety. The molecular formula is C_{15}H_{18}N_{2}O_{4}, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological effects.

The biological activity of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.

Anticancer Properties

Recent studies have indicated that N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. This suggests a potential role as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF7) | 15 |

| Lung Cancer (A549) | 12 |

| Colon Cancer (HT29) | 18 |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in modulating inflammatory responses. In animal models of inflammation, treatment with N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

The pharmacokinetic profile of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution with significant accumulation in the liver and kidneys.

Case Studies

- In Vivo Efficacy in Tumor Models : A study involving xenograft models showed that administration of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.

- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Q & A

Q. What are the standard synthetic routes for N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of naphthalen-1-amine with a pyrrolidinylmethyl halide (e.g., 2-pyrrolidinylmethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent treatment with oxalic acid yields the dioxalate salt. Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to amine), temperature (60–80°C), and solvent polarity to maximize yield and purity. Post-synthesis purification methods include recrystallization from ethanol/water mixtures .

Q. How is the structural identity of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate confirmed in academic research?

A multi-technique approach is used:

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic naphthalene protons at δ 7.2–8.3 ppm, pyrrolidine protons at δ 1.5–3.0 ppm).

- X-ray crystallography (using SHELX software ) resolves bond lengths and angles, confirming the dioxalate counterion’s coordination.

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₁₈N₂O₈ for the dioxalate form) .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

While specific data for this compound are limited, analogs suggest:

- Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water.

- Stability under inert atmospheres; susceptibility to oxidation at the pyrrolidine nitrogen.

- Hygroscopicity due to the dioxalate salt, requiring storage in desiccators .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish direct target effects from cytotoxicity.

- Batch reproducibility checks : Use HPLC (>95% purity) and elemental analysis to verify consistency.

- Computational docking : Validate binding modes using software like AutoDock Vina to reconcile structural activity relationships (SAR) .

Q. What experimental designs are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.

- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (kon/koff).

- Mutagenesis studies : Identify critical residues in target proteins by substituting pyrrolidine-interacting amino acids (e.g., aspartate in catalytic sites) .

Q. How can computational methods enhance the understanding of its reactivity and stability?

- Density Functional Theory (DFT) : Predicts oxidation sites (e.g., pyrrolidine nitrogen) and reaction pathways.

- Molecular dynamics (MD) simulations : Models solvation effects and conformational flexibility in biological environments.

- Degradation studies : Simulate hydrolysis pathways under varying pH using software like Gaussian .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethyl acetate/hexane).

- Counterion exchange : Replace dioxalate with less bulky anions (e.g., chloride) to improve crystal packing.

- SHELXD/SHELXE : Employ dual-space algorithms for phase determination in cases of weak diffraction .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts like dialkylated amines .

- Data Interpretation : Cross-reference crystallographic data (CCDC entries) with analogous structures (e.g., N-(butan-2-yl)naphthalen-1-amine ) to identify trends in bond angles and torsion.

- Ethical Compliance : Adhere to safety protocols for handling amines (e.g., PPE, fume hoods) and dispose of waste per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.